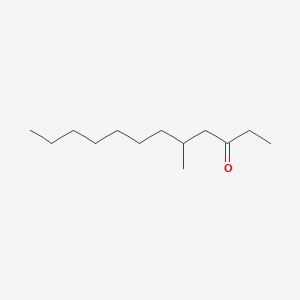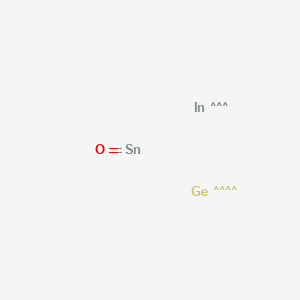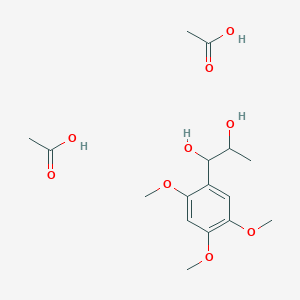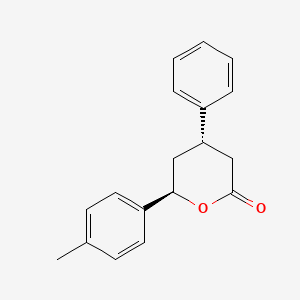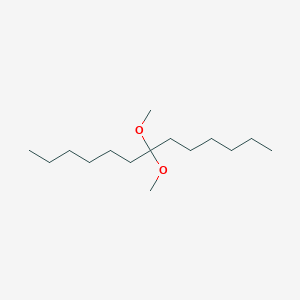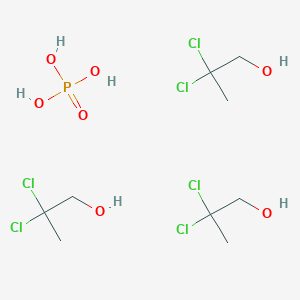
Phosphoric acid--2,2-dichloropropan-1-ol (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid–2,2-dichloropropan-1-ol (1/3) is a chemical compound that combines phosphoric acid with 2,2-dichloropropan-1-ol in a 1:3 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2,2-dichloropropan-1-ol (1/3) typically involves the reaction of phosphoric acid with 2,2-dichloropropan-1-ol. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the reaction. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of phosphoric acid–2,2-dichloropropan-1-ol (1/3) may involve large-scale chemical reactors and continuous processing techniques. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid–2,2-dichloropropan-1-ol (1/3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of phosphoric acid–2,2-dichloropropan-1-ol (1/3) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of phosphoric acid–2,2-dichloropropan-1-ol (1/3) depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Phosphoric acid–2,2-dichloropropan-1-ol (1/3) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of phosphoric acid–2,2-dichloropropan-1-ol (1/3) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific context and conditions.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid–2,2-dichloropropan-1-ol (1/3) can be compared with other similar compounds, such as:
1,3-Dichloropropan-2-ol: This compound has similar chemical properties but differs in its specific structure and reactivity.
2,2-Dichloropropanol: Another related compound with distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
185030-32-4 |
|---|---|
Molekularformel |
C9H21Cl6O7P |
Molekulargewicht |
484.9 g/mol |
IUPAC-Name |
2,2-dichloropropan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C3H6Cl2O.H3O4P/c3*1-3(4,5)2-6;1-5(2,3)4/h3*6H,2H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
ZDKRZQJDAAJXIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(Cl)Cl.CC(CO)(Cl)Cl.CC(CO)(Cl)Cl.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


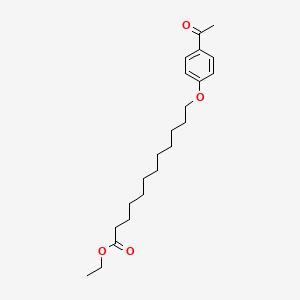
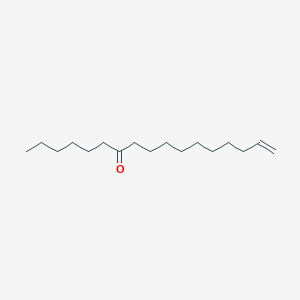
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)



